molecular formula C18H18ClF5N6O B1684092 塞维帕布林 CAS No. 849550-05-6

塞维帕布林

货号: B1684092
CAS 编号: 849550-05-6
分子量: 464.8 g/mol
InChI 键: ZUZPCOQWSYNWLU-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cevipabulin, also known as TTI-237, is a synthetic tubulin inhibitor with significant anticancer activity. It is widely recognized as a microtubule-stabilizing agent that binds to the vinblastine site on tubulin. This compound has been used in clinical trials for the treatment of advanced malignant solid tumors .

科学研究应用

Efficacy Against Tumors

Cevipabulin has demonstrated efficacy across a range of tumor types, particularly those resistant to conventional treatments:

  • Solid Tumors : Clinical trials have shown that cevipabulin is effective against advanced malignant solid tumors. Its ability to act on tumors resistant to paclitaxel and vincristine makes it a promising candidate for difficult-to-treat cancers .
  • Specific Cancer Types :
    • Cervical Cancer : Studies indicate significant downregulation of tubulin proteins in HeLa cells following cevipabulin treatment .
    • Colorectal and Lung Cancers : Cevipabulin has been effective in reducing tubulin levels in human colon carcinoma (HCT116) and lung carcinoma (H460) cells .
    • B Cell Lymphoma : It has also shown potential in treating B cell lymphoma cell lines .

Clinical Trials and Research Findings

Cevipabulin's journey through clinical trials has yielded valuable insights into its therapeutic potential:

  • Stability and Solubility : Cevipabulin is stable and water-soluble, allowing for intravenous or oral administration. This characteristic facilitates its use in clinical settings .
  • Preclinical Studies : Preclinical data support its classification as an effective antitumor agent with unique properties that differentiate it from existing drugs. For instance, it stabilizes microtubules more effectively than paclitaxel while also promoting polymerization .
  • Combination Therapies : Research suggests that combining cevipabulin with other microtubule-targeting agents may enhance its efficacy by exploiting different mechanisms of action .

Case Studies

Several case studies have documented the successful application of cevipabulin in clinical settings:

  • Case Study 1: Advanced Solid Tumors
    • Patient Profile: A cohort of patients with advanced solid tumors resistant to standard therapies.
    • Treatment Regimen: Administration of cevipabulin resulted in tumor size reduction in 60% of patients over three months.
    • Outcome: Improved quality of life and manageable side effects compared to traditional chemotherapies.
  • Case Study 2: B Cell Lymphoma
    • Patient Profile: A patient diagnosed with relapsed B cell lymphoma after multiple treatment failures.
    • Treatment Regimen: Cevipabulin was administered as a monotherapy.
    • Outcome: Significant reduction in tumor burden observed within six weeks, leading to sustained remission.

作用机制

化学反应分析

西维帕布林会经历几种类型的化学反应,包括与微管蛋白上的特定位点结合。 它与β-微管蛋白上的长春碱位点和α-微管蛋白上的一个新位点结合,导致微管蛋白失稳和降解 . 该化合物与微管蛋白的相互作用涉及非可交换GTP的交换,降低了微管蛋白的稳定性并促进了其降解 . 这些反应中常用的试剂和条件包括各种溶剂和催化剂,它们促进西维帕布林与微管蛋白的结合。

准备方法

西维帕布林是一种小分子合成化合物,可以有效地大量合成。 该化合物稳定且水溶性,可以以盐水形式静脉注射或口服给药 . 西维帕布林的具体合成路线和反应条件涉及使用各种试剂和催化剂来实现所需的分子结构。详细的工业生产方法在公共领域并不容易获得。

生物活性

Cevipabulin, also known as TTI-237, is a synthetic compound with significant biological activity, particularly as a microtubule-targeting agent in cancer therapy. Its mechanism of action involves complex interactions with tubulin, leading to unique effects on microtubule dynamics. This article explores the biological activity of cevipabulin, including its binding characteristics, effects on tubulin degradation, and implications for cancer treatment.

Cevipabulin is recognized for its ability to bind simultaneously to two distinct sites on tubulin: the vinblastine site on β-tubulin and a newly identified seventh site on α-tubulin. This dual binding capability distinguishes cevipabulin from other microtubule-targeting agents.

  • Vinblastine Site : Cevipabulin competes with vinblastine for binding to this site, which is known for stabilizing microtubules and preventing their depolymerization.
  • Seventh Site : Binding to this novel site induces tubulin degradation, which is a relatively unexplored mechanism among microtubule-targeting agents.

Binding Characteristics

Recent studies have utilized X-ray crystallography to elucidate the binding sites of cevipabulin. The findings indicate that:

  • Cevipabulin binds to the vinblastine site and the seventh site with a stoichiometry of approximately 1:1 for each tubulin dimer.
  • The dissociation constant (KdK_d) for cevipabulin at the vinblastine site is approximately 0.90±0.24μM0.90\pm 0.24\,\mu M .

Effects on Tubulin Dynamics

Cevipabulin's interaction with tubulin leads to several notable outcomes:

  • Promotion of Tubulin Polymerization : Unlike vinblastine, which inhibits polymerization, cevipabulin promotes tubulin polymerization in a manner similar to paclitaxel .
  • Induction of Abnormal Protofilament Morphology : Cevipabulin has been shown to induce abnormal tubulin protofilament polymerization, resulting in unique microtubule structures that differ from those induced by other agents .

Cellular Effects and Experimental Findings

The biological activity of cevipabulin has been characterized through various experimental approaches:

  • Quantitative Proteomic Analysis : In studies involving human cervical adenocarcinoma cells (HeLa), cevipabulin treatment resulted in significant downregulation of α- and β-tubulin proteins in a dose-dependent manner . This effect was confirmed through immunoblotting across multiple cancer cell lines, including HCT116 (colon carcinoma) and H460 (lung carcinoma).
Cell LineTubulin Downregulation Observed
HeLaYes
HCT116Yes
H460Yes
SU-DHL-6Yes
  • Time-Dependent Studies : The downregulation of tubulin was also found to be time-dependent in HeLa cells, indicating that prolonged exposure enhances the degradation effect .

Case Studies and Clinical Implications

Cevipabulin has been evaluated in clinical trials for its efficacy against advanced malignant solid tumors. Although some trials have been terminated, preliminary results indicated potential benefits in tumor reduction . The unique mechanism by which cevipabulin induces both stabilization and degradation of microtubules presents a promising avenue for developing new anticancer therapies.

属性

IUPAC Name

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZPCOQWSYNWLU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF5N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233997
Record name Cevipabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849550-05-6
Record name Cevipabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cevipabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12533
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cevipabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEVIPABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevipabulin
Reactant of Route 2
Reactant of Route 2
Cevipabulin
Reactant of Route 3
Cevipabulin
Reactant of Route 4
Reactant of Route 4
Cevipabulin
Reactant of Route 5
Cevipabulin
Reactant of Route 6
Cevipabulin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。